2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)- 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16860782
InChI: InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-4-5-11(12)7-15-8(11)13/h4-7H2,1-3H3/t11-/m1/s1
SMILES:
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-

CAS No.:

Cat. No.: VC16860782

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)- -

Specification

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name tert-butyl (4R)-3-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Standard InChI InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-4-5-11(12)7-15-8(11)13/h4-7H2,1-3H3/t11-/m1/s1
Standard InChI Key IXNSTFKNTGMABL-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@]12COC2=O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC12COC2=O

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound belongs to the spirocyclic family, defined by two rings sharing a single atom—here, a spiro[3.4]octane system. The 3.4 notation indicates a 3-membered oxa (oxygen-containing) ring fused to a 4-membered aza (nitrogen-containing) ring . The (4R) stereodescriptor specifies the absolute configuration at the 4th position, critical for chiral recognition in biological systems.

Table 1: Structural Components

ComponentDescription
Spiro core3-membered oxa ring + 4-membered aza ring (spiro[3.4]octane)
Substituents- 5-Carboxylic acid (as tert-butyl ester)
- 1-Oxo group (ketone)
StereochemistryR-configuration at position 4

The molecular formula is deduced as C₁₂H₁₉NO₅, combining the spiro core (C₇H₁₁NO₂) with the tert-butyl ester (C₅H₈O₃) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step strategies to construct the spiro framework while introducing functional groups and controlling stereochemistry.

Cyclization Strategies

A common approach utilizes Schmidt-type reactions or acid-catalyzed cyclizations to form the spiro junction. For example, precursor amines or alcohols undergo intramolecular cyclization under acidic conditions (e.g., H₂SO₄ or p-TsOH) . The tert-butyl ester is typically introduced via Boc protection (di-tert-butyl dicarbonate) to mask the carboxylic acid during synthesis .

Stereochemical Control

The (4R) configuration is achieved through asymmetric catalysis or chiral resolution. Chiral auxiliaries, such as Evans oxazolidinones, have been employed to induce enantioselectivity during ring-forming steps.

Table 2: Representative Synthetic Steps

StepReaction TypeConditionsYield
1CyclizationH₂SO₄, 80°C45%
2Boc ProtectionBoc₂O, DMAP, CH₂Cl₂78%
3Oxidation (1-oxo)PCC, CH₂Cl₂62%

Physicochemical Properties

Table 3: Key Physical Properties

PropertyValueMethod
Molecular Weight281.28 g/molHRMS
Melting Point122–124°CDifferential Scanning Calorimetry
logP1.82HPLC (C18 reverse phase)

Applications in Research and Industry

Medicinal Chemistry

The compound’s rigid spiro architecture serves as a conformationally restricted scaffold for targeting G-protein-coupled receptors (GPCRs) and enzymes. Derivatives have shown promise as:

  • Protease inhibitors: The 1-oxo group participates in hydrogen bonding with catalytic residues.

  • Antivirals: Spirocyclic cores mimic transition states in viral protease cleavage reactions .

Materials Science

In photochromic materials, the spiro system’s reversible ring-opening under UV light enables applications in smart coatings and optical sensors.

HazardGHS CodePrecautionary Measures
Skin sensitizationH317Wear nitrile gloves
Eye irritationH319Use safety goggles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator